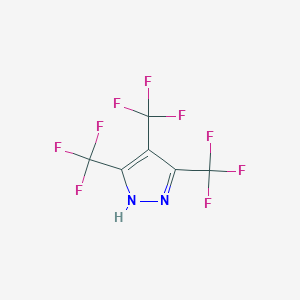
3,4,5-tris(trifluoromethyl)-1H-pyrazole
Overview
Description
3,4,5-tris(trifluoromethyl)-1H-pyrazole is a type of pyrazole that has been substituted with trifluoromethyl groups at positions 3, 4, and 5 . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, and the trifluoromethyl groups add unique properties to the compound .
Synthesis Analysis
The synthesis of this compound involves a key step where the carboxylic group in a pyrazole core is transformed into the trifluoromethyl group by sulfur tetrafluoride . This synthetic approach is practical and allows for gram-scale preparation of the target products .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazole core with trifluoromethyl groups at the 3, 4, and 5 positions . The compounds have been comprehensively characterized by means of crystallographic analysis .Chemical Reactions Analysis
The key chemical reaction in the synthesis of this compound is the transformation of the carboxylic group in a pyrazole core into the trifluoromethyl group by sulfur tetrafluoride . This reaction is crucial for the formation of the trifluoromethyl groups that characterize this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its unique structure, which includes a pyrazole core and trifluoromethyl groups . These properties have been characterized through methods such as crystallographic analysis .Scientific Research Applications
Synthetic Approaches and Characterization
The scientific applications of 3,4,5-tris(trifluoromethyl)-1H-pyrazole primarily involve its synthesis and characterization. Gerus et al. (2012) developed practical synthetic approaches for 3,4,5-tris(trifluoromethyl)pyrazoles, focusing on the transformation of the carboxylic group in a pyrazole core into the trifluoromethyl group. This method allows gram-scale preparation and comprehensive characterization through crystallographic analysis, pKa determination, and fluorescence measurements (Gerus et al., 2012).
Thermal and Chemical Stability in Metal–Organic Frameworks
Another significant application is found in metal–organic frameworks (MOFs). Colombo et al. (2011) utilized a pyrazole-based ligand, including this compound, to create microporous pyrazolate-bridged MOFs. These MOFs demonstrated exceptional thermal and chemical stability, making them potentially useful in catalytic processes and other industrial applications (Colombo et al., 2011).
pH Measurement in Biological Media
Jones et al. (1996) explored the use of trifluoromethylazoles, including derivatives of this compound, for measuring pH in biological media. Their research involved determining pKa values of these compounds through 19F NMR spectroscopy, indicating potential applications in biological and chemical sensors (Jones et al., 1996).
Applications in High-Energy Density Materials
In the field of materials science, Ravi et al. (2010) investigated the use of 3,4,5-trinitro-1H-pyrazole, a derivative of this compound, as a potential candidate for high-energy density materials. They used density functional theory to study its detonation properties, suggesting its use in advanced explosives (Ravi et al., 2010).
Properties
IUPAC Name |
3,4,5-tris(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF9N2/c7-4(8,9)1-2(5(10,11)12)16-17-3(1)6(13,14)15/h(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPCKDUEVYSIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF9N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10531613 | |
| Record name | 3,4,5-Tris(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19968-20-8 | |
| Record name | 3,4,5-Tris(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Naphtho[2,1-b]pyran-1-one, 2-bromo-2,3-dihydro-](/img/structure/B3059388.png)
![3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine](/img/structure/B3059389.png)


![Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-](/img/structure/B3059397.png)





